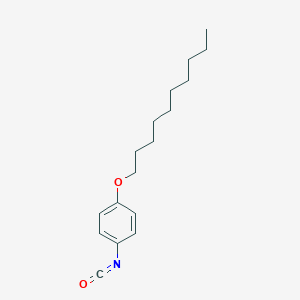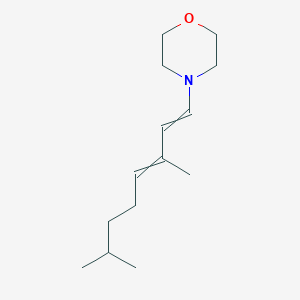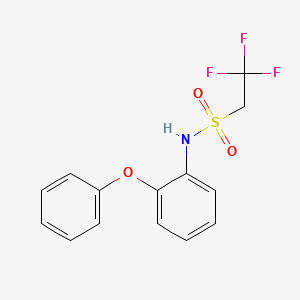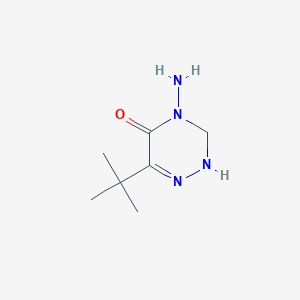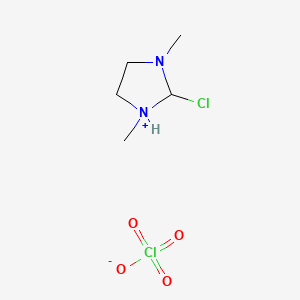![molecular formula C29H62N2O B14626876 1,3-Bis[dodecyl(methyl)amino]propan-2-ol CAS No. 58293-43-9](/img/structure/B14626876.png)
1,3-Bis[dodecyl(methyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[dodecyl(methyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of two dodecyl(methyl)amino groups attached to a propan-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol typically involves the reaction of dodecylamine with epichlorohydrin, followed by the addition of methylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of dodecylamine with epichlorohydrin to form an intermediate.
Step 2: Addition of methylamine to the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[dodecyl(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Applications De Recherche Scientifique
1,3-Bis[dodecyl(methyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[dodecyl(methyl)amino]propan-2-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(dimethylamino)propan-2-ol: Similar structure but with dimethylamino groups instead of dodecyl(methyl)amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropylamino groups instead of dodecyl(methyl)amino groups.
1-Aminopropan-2-ol: A simpler amino alcohol with a single amino group.
Uniqueness
1,3-Bis[dodecyl(methyl)amino]propan-2-ol is unique due to its long dodecyl chains, which impart distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, setting it apart from other similar compounds with shorter or different alkyl chains.
Propriétés
Numéro CAS |
58293-43-9 |
|---|---|
Formule moléculaire |
C29H62N2O |
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
1,3-bis[dodecyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C29H62N2O/c1-5-7-9-11-13-15-17-19-21-23-25-30(3)27-29(32)28-31(4)26-24-22-20-18-16-14-12-10-8-6-2/h29,32H,5-28H2,1-4H3 |
Clé InChI |
ZYNJAJILKDMHLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)CC(CN(C)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



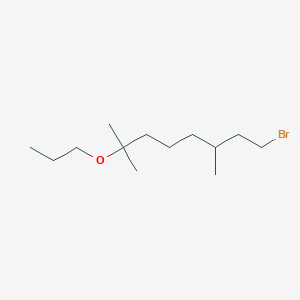
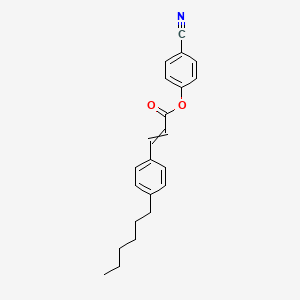
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
